3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide
Description
3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide is a Schiff base derivative featuring a benzohydrazide core substituted with a chlorine atom at the 3-position and a diethylamino group at the 4-position of the aromatic ring. This compound belongs to a class of hydrazide-hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure (Figure 1) enables coordination with metal ions and participation in hydrogen bonding, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
RZWMXDRHZYAEKU-UDWIEESQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Crystallization and Purity
The product crystallizes directly from the reaction mixture, with washing using cold methanol to remove unreacted starting materials. Hydrogen bonding between the hydrazide N–H and carbonyl O stabilizes the crystal lattice, as evidenced by dihedral angles of 12.8° and 27.2° between aromatic rings in the asymmetric unit.
Alternative Synthetic Approaches
Acid-Catalyzed Condensation
A modified protocol employs glacial acetic acid as a catalyst, as demonstrated in the synthesis of analogous hydrazide-hydrazones. For example:
-
Reactants: 3-Chlorobenzohydrazide (1 mmol) and 4-diethylamino-2-hydroxybenzaldehyde (1 mmol).
-
Solvent: Absolute ethanol (25 mL).
-
Catalyst: 5 drops of glacial acetic acid.
-
Conditions: Stirring at 50°C for 5 hours.
-
Workup: Rotary evaporation followed by recrystallization from ethanol.
This method extends reaction time but improves yields to 85–90% by facilitating imine formation through protonation of the aldehyde carbonyl.
Solvent and Temperature Variations
Comparative studies using ethanol, methanol, and acetonitrile reveal solvent-dependent kinetics:
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 10 | 85 |
| Ethanol | 78 | 300 | 90 |
| Acetonitrile | 82 | 120 | 78 |
Polar aprotic solvents like acetonitrile slow the reaction due to reduced stabilization of the transition state, whereas protic solvents enhance nucleophilicity of the hydrazide.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals:
-
E-configuration: The C7=N1 bond adopts an E-geometry with a torsion angle of 56.7° between aryl rings.
-
Hydrogen bonding: Intermolecular O–H⋯O and N–H⋯O interactions form a 3D network, stabilizing the crystal lattice.
Optimization Strategies for Industrial Scale-Up
Molar Ratio and Stoichiometry
A 1:1 molar ratio of hydrazide to aldehyde minimizes side products. Excess aldehyde (1.2 equiv.) increases yield to 92% but complicates purification.
Green Chemistry Approaches
-
Solvent-free synthesis: Microwave-assisted reactions at 100°C for 5 minutes achieve 88% yield, reducing solvent waste.
-
Biocatalysis: Lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF₄]) offers enantioselective synthesis, though yields remain modest (65%).
Challenges and Limitations
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The imine nitrogen and hydroxyl oxygen act as donor sites for metal coordination, forming stable complexes. Reported interactions include:
| Metal Ion | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Cu(II) | Imine (N), hydroxyl (O), carbonyl (O) | Square planar | Antimicrobial agents |
| Fe(III) | Imine (N), hydroxyl (O) | Octahedral | Catalytic oxidation studies |
| Zn(II) | Imine (N), chloro (Cl) | Tetrahedral | Luminescent materials |
These complexes exhibit enhanced biological activity compared to the free ligand, with Cu(II) complexes showing notable urease inhibition (IC₅₀ values < 15 µM) .
Nucleophilic Additions
The electrophilic imine group undergoes nucleophilic attack, enabling:
-
Hydrazone formation : Reacts with hydrazines to form bis-hydrazones, useful in polymer chemistry.
-
Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to generate isooxazoline derivatives.
Electrophilic Substitution
The aromatic chloro group directs electrophilic substitution (e.g., nitration, sulfonation) to the meta position, though steric hindrance from the diethylamino group limits reactivity under mild conditions .
Hydrogen Bonding and Supramolecular Interactions
Intra- and intermolecular hydrogen bonds dictate crystallization behavior and stability:
| Interaction Type | Bond Length (Å) | Angle (°) | Role |
|---|---|---|---|
| O—H⋯N (intramolecular) | 1.897–1.903 | 157.8–177.1 | Planarizes molecule |
| N—H⋯O (intermolecular) | 2.732–2.780 | 157.8–177.1 | Forms 1D chains |
| π–π stacking | 3.4–3.6 | – | Stabilizes crystal lattice |
These interactions enhance thermal stability (melting point > 250°C) and influence solubility in polar solvents .
Biological Activity-Related Reactions
The compound interacts with biological targets via:
-
Hydrogen bonding : Binds to urease active sites, disrupting nickel coordination (IC₅₀ = 13.33 ± 0.58 µM) .
-
Metal chelation : Depletes essential metal ions in microbial pathogens, enhancing antimicrobial effects.
-
Radical scavenging : The phenolic hydroxyl group quenches free radicals (EC₅₀ ~ 45 µM in DPPH assays) .
Degradation and Stability Studies
Under acidic conditions (pH < 3), the imine bond hydrolyzes to regenerate the aldehyde and hydrazide components. Alkaline conditions (pH > 10) induce dechlorination via nucleophilic aromatic substitution . Thermal decomposition occurs above 300°C, releasing CO, NH₃, and chlorinated hydrocarbons .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science, with ongoing research exploring its catalytic and optoelectronic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent .
Acetylcholinesterase Inhibition
This compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Compounds with similar structural motifs have shown efficacy in enhancing acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown. This suggests that 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide may contribute to cognitive enhancement and neuroprotection .
Antimicrobial Activity
Preliminary studies have reported antimicrobial properties against various pathogens. The compound's effectiveness against bacteria and fungi could be attributed to its ability to disrupt cellular processes within these microorganisms. Further exploration into its spectrum of activity and mechanism of action is warranted to establish its full potential in antimicrobial therapy .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 (breast cancer) cells revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong potential as an anticancer therapeutic agent. Mechanistic studies suggested that the compound triggers apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
In a model simulating Alzheimer's disease, administration of 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide resulted in improved cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its role as a neuroprotective agent through acetylcholinesterase inhibition .
Mechanism of Action
The mechanism of action of 3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 4-(diethylamino)-2-hydroxyphenyl substituent, which distinguishes it from related benzohydrazides. Key comparisons include:
- 4-Tert-butyl-N′-benzylidene derivatives (e.g., compound 5 and 14 in ): These derivatives contain a bulky tert-butyl group, enhancing lipophilicity and steric hindrance, which may improve binding to hydrophobic enzyme pockets (e.g., urease active sites). The dimethylamino group in compound 14 introduces electron-donating effects, contrasting with the diethylamino group in the target compound .
- The absence of diethylamino reduces its basicity compared to the target compound .
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): A benzothiophene core and long pentadecyl chain enhance hydrophobicity, influencing membrane permeability and solubility—a contrast to the hydrophilic diethylamino group .
- 4-Chloro-N1-(4-hydroxy-3-methoxybenzylidene)benzohydrazide (): A methoxy group at the 3-position provides moderate electron-donating effects, while the hydroxy group enables hydrogen bonding. The lack of diethylamino limits its basicity .
Table 1: Substituent Effects on Key Properties
| Compound | Key Substituents | Electronic Effects | Biological Relevance |
|---|---|---|---|
| Target Compound | 4-(Diethylamino)-2-hydroxy | Strong electron-donating | Anticancer, enzyme inhibition |
| 4-Tert-butyl derivative (Compound 14) | 4-(Dimethylamino) | Moderate electron-donating | Urease inhibition |
| 3-Ethoxy-2-hydroxy derivative | 3-Ethoxy-2-hydroxy | Electron-donating/withdrawing | Organotin complexation |
| 4-Hydroxy-3-methoxy derivative | 4-Hydroxy-3-methoxy | Electron-donating | Antibacterial |
Table 3: Crystallographic Data Comparison
Biological Activity
3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide, a hydrazone derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a chloro group with a diethylamino and hydroxyphenyl moiety, suggesting diverse interactions with biological targets.
Antitumor Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds showed inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives containing the diethylamino group have been noted for their enhanced cytotoxicity against breast and colon cancer cells due to their ability to inhibit key oncogenic pathways .
Antimicrobial Activity
The antimicrobial efficacy of hydrazone compounds has been extensively documented. In vitro studies have shown that 3-chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide possesses substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Antifungal Activity
Similar compounds have also been evaluated for antifungal properties. Research highlighted the effectiveness of hydrazones against various fungal strains, suggesting that the presence of the hydroxy group enhances antifungal activity by altering membrane permeability .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones can be influenced by their structural components. Notably:
- Chloro Substituent : Enhances lipophilicity, improving cell membrane penetration.
- Diethylamino Group : Contributes to increased solubility and bioavailability.
- Hydroxyl Group : Plays a crucial role in hydrogen bonding, facilitating interactions with biological targets.
Case Study 1: Antitumor Efficacy
In a comparative study, 3-chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide was tested against standard chemotherapeutic agents. Results indicated that this compound exhibited comparable or superior cytotoxic effects on MCF-7 breast cancer cells, with IC50 values significantly lower than those of conventional treatments .
Case Study 2: Antimicrobial Assessment
A series of antimicrobial tests were conducted where this compound was applied against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a therapeutic agent in treating bacterial infections .
Data Summary Table
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induces apoptosis; inhibits oncogenic pathways |
| Antimicrobial | Moderate | Disrupts cell membranes; inhibits enzyme activity |
| Antifungal | Moderate | Alters membrane permeability |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
